4-(Cyclopropylmethyl)-2-fluorophenol
Description
4-(Cyclopropylmethyl)-2-fluorophenol is a fluorinated phenolic compound characterized by a cyclopropylmethyl substituent at the para position and a fluorine atom at the ortho position of the aromatic ring. This structure confers unique physicochemical properties, including enhanced lipophilicity due to the cyclopropane moiety and altered electronic effects from the fluorine atom. The compound is of interest in medicinal chemistry and materials science, particularly as an intermediate in synthesizing bioactive molecules such as β-secretase (BACE1) inhibitors .
Properties
Molecular Formula |
C10H11FO |
|---|---|
Molecular Weight |
166.19 g/mol |
IUPAC Name |
4-(cyclopropylmethyl)-2-fluorophenol |
InChI |
InChI=1S/C10H11FO/c11-9-6-8(3-4-10(9)12)5-7-1-2-7/h3-4,6-7,12H,1-2,5H2 |
InChI Key |
BDRLKQVUWGRMOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=CC(=C(C=C2)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the use of (Bromomethyl)cyclopropane as a synthetic building block . The reaction conditions often involve the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Cyclopropylmethyl)-2-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclopropylmethyl-2-fluorocyclohexanol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of cyclopropylmethyl-2-fluorocyclohexanol.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
4-(Cyclopropylmethyl)-2-fluorophenol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethyl)-2-fluorophenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Substituent Effects on Lipophilicity and Steric Bulk
The cyclopropylmethyl group distinguishes 4-(Cyclopropylmethyl)-2-fluorophenol from analogs with bulkier or simpler substituents:
- 4-(2-Phenylethyl)phenol (): The phenylethyl group introduces aromaticity and greater hydrophobicity (higher logP), which may enhance binding to hydrophobic protein pockets but reduce solubility.
- 4-Fluoro-2-[(1-homopiperidino)methyl]thiophenol (): The thiophenol core (vs. phenol) and homopiperidine substituent alter electronic properties and hydrogen-bonding capacity, impacting reactivity and target affinity.
Table 1: Substituent Comparison
| Compound | Substituent (Position 4) | Fluorine Position | Core Structure | logP* (Predicted) |
|---|---|---|---|---|
| 4-(Cyclopropylmethyl)-2-fluorophenol | Cyclopropylmethyl | Ortho | Phenol | ~2.8 |
| 4-Cyclobutylphenol | Cyclobutyl | None | Phenol | ~3.1 |
| 4-(2-Phenylethyl)phenol | Phenylethyl | None | Phenol | ~3.5 |
| 4-Fluoro-2-[(1-homopiperidino)methyl]thiophenol | Homopiperidinylmethyl | Ortho | Thiophenol | ~2.5 |
*logP values estimated via computational models (e.g., XLogP3).
Physicochemical Properties
- Acidity (pKa): The ortho-fluorine atom decreases phenol acidity (higher pKa) compared to unfluorinated analogs, reducing ionization at physiological pH and enhancing bioavailability.
- Solubility : The cyclopropylmethyl group lowers aqueous solubility compared to hydroxylated analogs but improves lipid bilayer penetration.
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